

DMNPE-Caged ATP: Chemical Structure, Synthesis, and Photolysis Kinetics

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Compound of Interest

Compound Name: *DMNPE-caged ATP diammonium salt*
Cat. No.: *B1191920*

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The precise spatiotemporal control of intracellular signaling is a cornerstone of modern molecular biology and pharmacology. Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell and a critical extracellular signaling molecule via purinergic (P2X/P2Y) receptors. DMNPE-caged ATP (Adenosine 5'-triphosphate P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) is a biologically inert, photolabile derivative of ATP. Upon exposure to ultraviolet/visible (UV/Vis) light, the caging group is cleaved, releasing active ATP with microsecond-to-millisecond precision[1].

This whitepaper provides a comprehensive technical breakdown of the chemical structure, step-by-step synthesis methodologies, photophysical properties, and experimental design principles for utilizing DMNPE-caged ATP in advanced biological assays.

Chemical Structure and Rationale

The "caging" of ATP typically involves esterifying the terminal gamma-phosphate (

-phosphate) with a photolabile protecting group. While standard 2-nitrobenzyl (NB) groups have been used historically, they require excitation at ~260 nm. Irradiation at this wavelength is highly phototoxic to living cells, causing DNA damage and oxidative stress.

The DMNPE group solves this by introducing two electron-donating methoxy groups to the aromatic ring. This structural modification red-shifts the absorption maximum of the molecule to ~355 nm[2]. Consequently, DMNPE-caged ATP can be efficiently photolyzed using standard 355 nm Nd:YAG lasers or 365 nm LEDs, which penetrate tissue deeper and are significantly less toxic to biological specimens[2][3].

Photophysical Properties

While DMNPE-caged probes generally exhibit lower quantum yields than their

-carboxy-2-nitrobenzyl (CNB) counterparts, their superior extinction coefficients at longer wavelengths compensate for this, allowing for highly efficient uncaging[2].

Property	Value / Characteristic	Clinical/Experimental Relevance
Chemical Formula	(Free acid)	Esterification at the -phosphate blocks kinase/receptor binding.
Absorption Maximum ()	~355 nm	Allows use of non-phototoxic UVA light sources[2].
Quantum Yield ()	~0.07	Predictable, linear release profile under controlled illumination.
Uncaging Rate	Microseconds to milliseconds	Ideal for studying fast-kinetic processes like ion channel gating.
Primary Byproducts	2-nitrosoacetophenone +	Requires specific buffering and scavenging strategies in live cells.

Synthesis Methodology

The synthesis of DMNPE-caged ATP is a multi-step process that requires the in situ generation of a highly reactive diazo compound, followed by a controlled esterification of the ATP

-phosphate.

Experimental Protocol: Synthesis of DMNPE-Caged ATP

The most reliable method for synthesizing DMNPE-caged ATP utilizes a biphasic reaction between aqueous ATP and an organic solution of 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane[4].

Phase 1: Generation of the Caging Agent (DMNPE-diazoethane) Diazo compounds are highly reactive and unstable; therefore, DMNPE-diazoethane must be generated immediately prior to the caging reaction by oxidizing its hydrazone precursor[5].

- **Oxidation:** Dissolve 5–10 mg of DMNPE-hydrazone in a polar aprotic solvent (e.g., or DMSO). Add an excess of activated Manganese Dioxide () to the solution.
- **Incubation:** Stir the mixture vigorously at room temperature in the dark for 15–30 minutes. The solution will turn a deep, dark red, indicating the formation of the diazoethane derivative[4].
- **Filtration:** To remove the , filter the activated DMNPE-diazoethane solution through a short pad of Celite supported by glass wool in a syringe[5]. The filtrate must be used immediately.

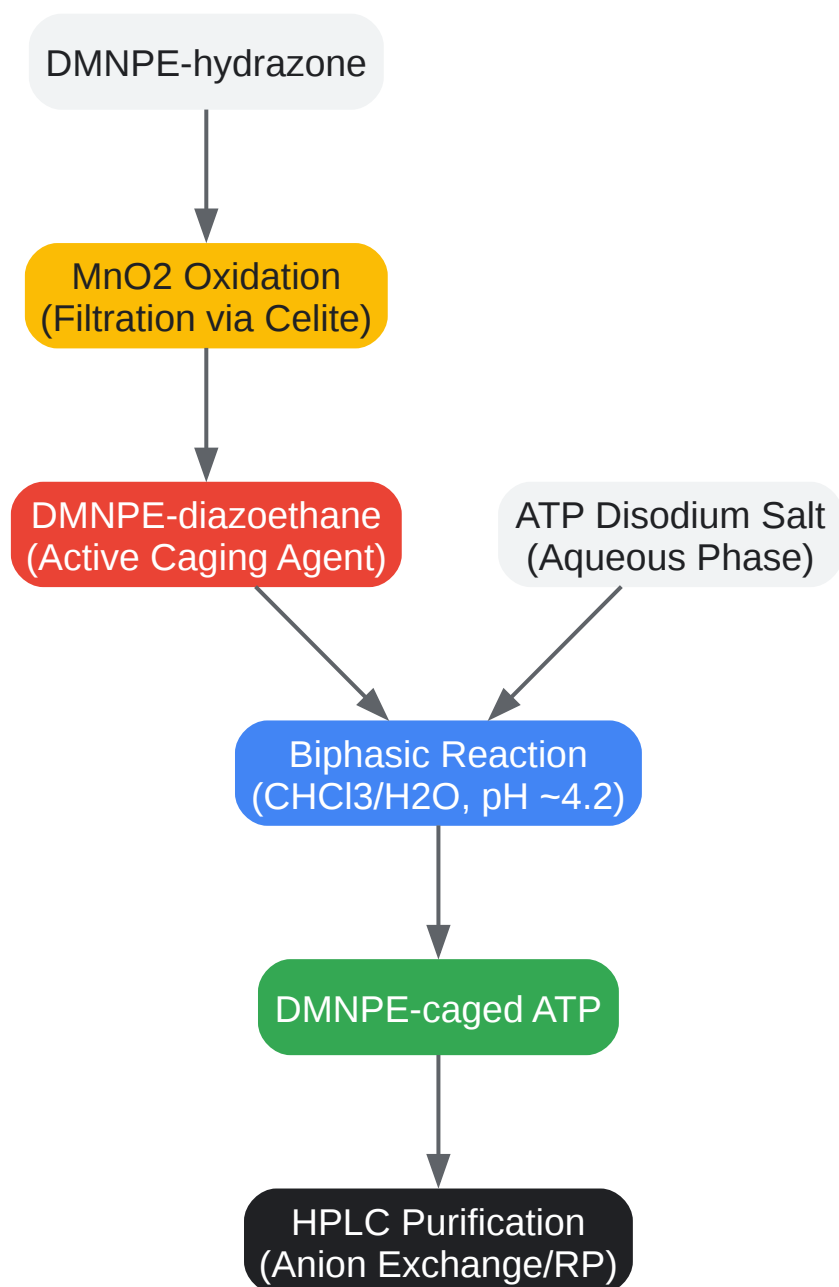
Phase 2: Esterification of ATP

- **Preparation of ATP:** Dissolve ATP disodium salt in water. Adjust the pH to approximately 4.2. Causality: A slightly acidic pH ensures that the -phosphate is appropriately protonated to act as a nucleophile, while preventing the degradation of the ATP molecule[6].

- Biphasic Reaction: Add the dark red organic filtrate (DMNPE-diazoethane in) directly to the aqueous ATP solution (typically a 1:1 v/v ratio).
- Coupling: Stir the biphasic mixture vigorously in the dark for 10–24 hours at room temperature. The reaction progress can be monitored via HPLC (loss of the free ATP peak) [4].
- Replenishment (Optional): If the reaction stalls, the organic layer can be removed and replaced with a freshly synthesized batch of DMNPE-diazoethane to drive the reaction to completion[4].

Phase 3: Purification

- Separation: Extract and discard the organic phase.
- Chromatography: Purify the aqueous layer using Anion Exchange Chromatography (e.g., AG MP-1 resin) or preparative Reversed-Phase HPLC (RP-HPLC) using a gradient of water and Triethylammonium acetate (TEAA) or Trifluoroacetic acid (TFA)[4][6].
- Lyophilization: Lyophilize the target fractions to yield DMNPE-caged ATP as a stable powder. Store at -20°C to -80°C, strictly protected from light[1].



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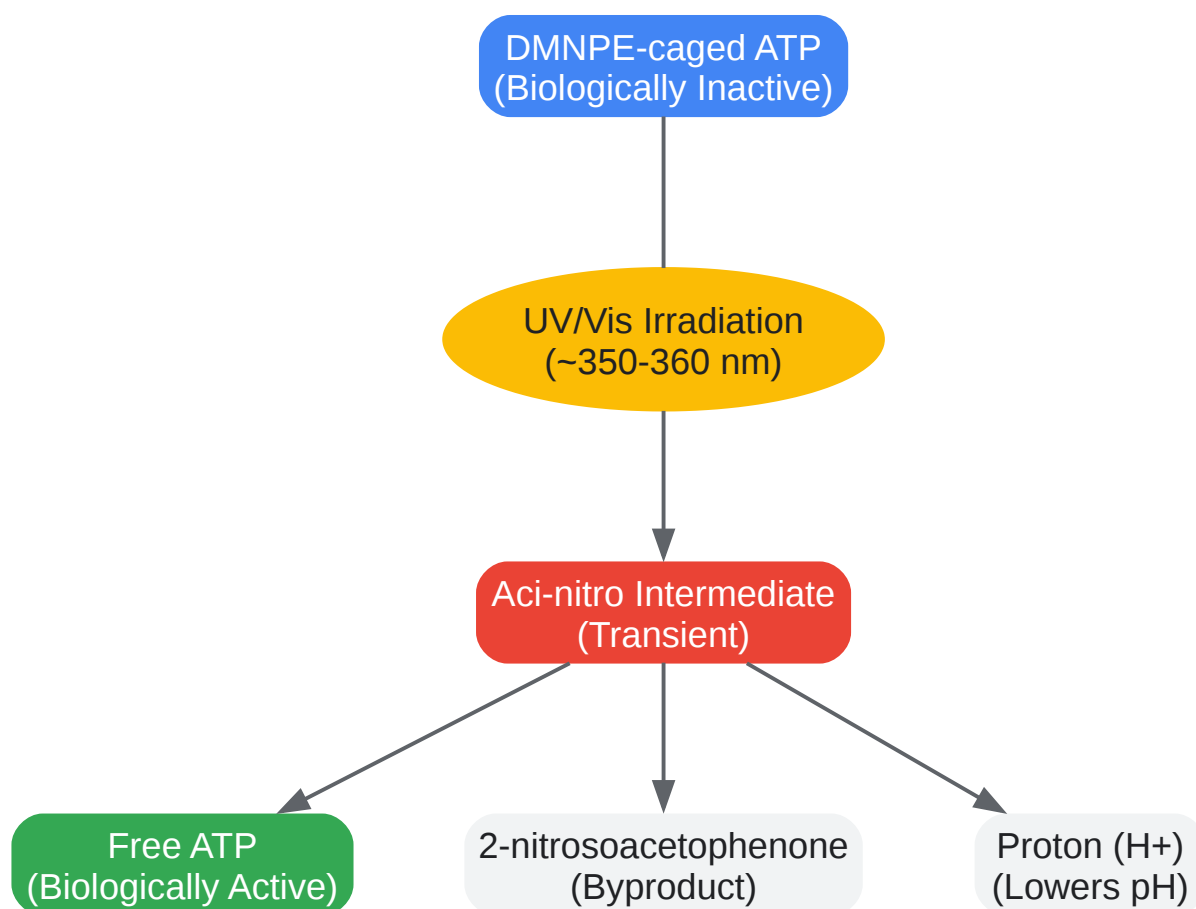
Caption: Workflow for the chemical synthesis and purification of DMNPE-caged ATP.

Photolysis Kinetics and Mechanism

Understanding the photolysis mechanism is critical for designing self-validating experimental systems. The ability of DMNPE to photocleave relies on the interaction between the 2-nitro moiety and the benzylic carbon upon photon absorption[7].

The Cleavage Mechanism

- Excitation: Irradiation at ~350–360 nm excites the 2-nitro group.
- Intermediate Formation: The molecule undergoes an intramolecular hydrogen abstraction, forming a transient, highly reactive aci-nitro intermediate[7].
- Decay and Release: This unstable intermediate rapidly decays (within microseconds to milliseconds), breaking the ester bond to release the biologically active ATP molecule.
- Byproduct Generation: The caging group collapses into a 2-nitrosoacetophenone derivative, and a single proton () is released into the medium[7].



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Caption: Photolysis mechanism of DMNPE-caged ATP releasing active ATP and byproducts.

Experimental Countermeasures (Causality in Design)

The byproducts of photolysis dictate specific requirements for assay design to ensure scientific integrity and prevent false-positive artifacts:

- **Managing pH Shifts:** Because photolysis releases a proton, localized drops in pH can occur. In cellular assays, this can artifactually activate acid-sensing ion channels (ASICs). Protocol Rule: Experimental solutions must be heavily buffered (e.g., with high concentrations of HEPES) to neutralize this proton release instantly.
- **Managing Nitroso Toxicity:** The 2-nitrosoacetophenone byproduct is highly electrophilic and will react with free sulfhydryl (-SH) groups on cellular proteins, potentially causing cytotoxicity or enzyme inhibition. Protocol Rule: Assays should include a thiol scavenger, such as Dithiothreitol (DTT) or Glutathione (GSH), to neutralize the nitroso byproduct before it can interact with the biological target.

Applications in Drug Development

DMNPE-caged ATP is extensively used to map the kinetics of ATP-dependent biological systems that are otherwise too fast to measure using traditional perfusion or pipetting techniques.

- **Purinergic Receptor Mapping:** Flash photolysis of DMNPE-caged ATP allows researchers to deliver a square-wave pulse of ATP to P2X (ligand-gated ion channels) and P2Y (G-protein coupled) receptors, enabling the precise measurement of channel opening rates and desensitization kinetics.
- **Actomyosin Motor Studies:** Caged ATP is introduced into permeabilized muscle fibers or in vitro motility assays. A laser flash releases ATP, instantly initiating the power stroke of myosin heads, allowing researchers to study the biomechanics of muscle contraction at the single-molecule level[2][8].
- **ATP-Sensitive Potassium Channels** (ngcontent-ng-c347536016="" _ngghost-ng-c1800544882="" class="inline ng-star-inserted">

): Used to study the inhibition kinetics of

channels in pancreatic beta-cells and cardiac tissue, providing insights into insulin secretion and ischemic responses.

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